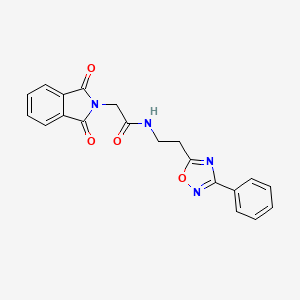

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

Description

This compound features a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide group to an ethyl chain terminating in a 3-phenyl-1,2,4-oxadiazol-5-yl ring. The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the dioxoisoindolin unit contributes to conformational rigidity. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-16(12-24-19(26)14-8-4-5-9-15(14)20(24)27)21-11-10-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYUNYCPQINQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a dioxoisoindoline moiety linked to an oxadiazole group, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Anticancer Activity

- Mechanism of Action : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of 15-lipoxygenase , an enzyme implicated in tumor growth and metastasis .

- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, studies reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potency against cancer cells .

-

Case Studies :

- A study involving human colon cancer (HCT116) cells showed that the compound exhibited an IC50 value of approximately 4.36 µM, which is comparable to established anticancer drugs .

- Another investigation highlighted the compound's effectiveness against breast cancer cell lines, where it induced apoptosis and inhibited cell migration .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- 15-Lipoxygenase : As mentioned earlier, this enzyme's inhibition is significant for its anticancer properties. The compound's structure allows it to effectively bind to the active site of the enzyme, blocking substrate access .

- Acetylcholinesterase (AChE) : Preliminary studies suggest that the compound may possess moderate AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- The presence of the oxadiazole ring enhances lipophilicity and may improve cellular uptake.

- Modifications to the isoindoline moiety have been explored to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Activity Profiles

Key analogs are categorized based on modifications to the acetamide linker, heterocyclic substituents, or aromatic systems.

Table 1: Structural and Activity Comparison

Key Observations:

Activity Scores: Compounds in (e.g., 46, 55) show activity scores ranging from 5.408 to 6.815, likely reflecting binding affinity or inhibitory potency. The higher value for compound 55 (6.554) suggests that fluorinated isoxazole substituents may enhance activity compared to pyridyl or quinolinyl groups .

Heterocyclic Influence : The target compound’s phenyl-1,2,4-oxadiazole moiety is shared with 4aa (), but the latter’s trifluoroacetamide group may increase lipophilicity and metabolic resistance . In contrast, the triazolyl group in 2-T () could improve solubility but reduce membrane permeability .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on analogs in ), which may limit blood-brain barrier penetration.

- Polarity : The dioxoisoindolin and oxadiazole rings confer moderate polarity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 46, 55) may exhibit higher logP values, favoring tissue distribution .

Q & A

Q. What are the key synthetic routes for synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the oxadiazole moiety via cyclization of precursor nitrile oxides or amidoximes under reflux conditions in solvents like ethanol or acetic acid .

- Step 2 : Coupling of the oxadiazole intermediate with a dioxoisoindolinyl acetamide derivative using nucleophilic substitution or condensation reactions. For example, refluxing with glacial acetic acid and catalysts like potassium iodide improves yield .

- Step 3 : Purification via recrystallization (e.g., DMF-ethanol mixtures) and monitoring via TLC .

Q. Which characterization techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm proton environments and carbon frameworks (e.g., distinguishing oxadiazole C=N peaks at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : Glacial acetic acid (for cyclization), DMF (for coupling), and ethanol/water mixtures (for recrystallization) .

- Catalysts : Potassium iodide (for nucleophilic substitution) and sodium acetate (for acid-catalyzed condensations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Maintain reflux temperatures (e.g., 110°C for cyclization) to avoid side reactions .

- Catalyst Screening : Test alternatives like palladium on carbon for hydrogenation steps or Lewis acids for regioselective coupling .

- Solvent Polarity : Adjust solvent systems (e.g., DMF vs. THF) to stabilize intermediates and reduce byproducts .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity data (e.g., IC50 values) may arise from:

- Purity Variations : Use HPLC to ensure >95% purity before assays .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Structural Confounders : Compare analogs (e.g., chlorophenyl vs. methoxyphenyl substituents) to isolate structure-activity relationships .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulates interactions with biological targets (e.g., PARP or EGFR kinases) using software like AutoDock Vina .

Q. What strategies enable regioselective functionalization of the oxadiazole ring?

- Directed Metalation : Use directing groups (e.g., acetamide) to control lithiation sites .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at C-3 or C-5 positions of oxadiazole .

Q. How to design pharmacokinetic studies for this compound?

- ADME Profiling : Use Caco-2 cell monolayers for permeability and microsomal assays for metabolic stability .

- In Vivo Tracking : Radiolabel the acetamide moiety (e.g., 14C) to study biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.